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molecular formula C7H5ClO3 B1590727 2-Chloro-3-hydroxybenzoic acid CAS No. 51786-10-8

2-Chloro-3-hydroxybenzoic acid

Cat. No. B1590727
M. Wt: 172.56 g/mol
InChI Key: HMEJVKGZESKXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344135B2

Procedure details

To a solution of 2-chloro-3-methoxybenzoic acid (52.1 g, 279 mmol) in acetic acid (200 mL) was added 40% hydrobromic acid (50 mL), and the mixture was heated under reflux for 4 days. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give 2-chloro-3-hydroxybenzoic acid as a colorless solid.
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([O:11]C)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Br>C(O)(=O)C>[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
52.1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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